1-Ethoxy-2-isocyanato-2-methylpropane

Medicinal chemistry Physicochemical property profiling Building block selection

1-Ethoxy-2-isocyanato-2-methylpropane (CAS 37440-96-3) is a monofunctional aliphatic isocyanate featuring a tertiary isocyanate group directly attached to a quaternary carbon centre, with an ethoxymethyl substituent on the same carbon. Its molecular formula is C₇H₁₃NO₂ (MW 143.18 g/mol), and it carries the canonical SMILES CCOCC(C)(C)N=C=O.

Molecular Formula C7H13NO2
Molecular Weight 143.186
CAS No. 37440-96-3
Cat. No. B2578662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxy-2-isocyanato-2-methylpropane
CAS37440-96-3
Molecular FormulaC7H13NO2
Molecular Weight143.186
Structural Identifiers
SMILESCCOCC(C)(C)N=C=O
InChIInChI=1S/C7H13NO2/c1-4-10-5-7(2,3)8-6-9/h4-5H2,1-3H3
InChIKeySMCVXFDAIHEVSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxy-2-isocyanato-2-methylpropane (CAS 37440-96-3): Structural Baseline and Compound Class Position


1-Ethoxy-2-isocyanato-2-methylpropane (CAS 37440-96-3) is a monofunctional aliphatic isocyanate featuring a tertiary isocyanate group directly attached to a quaternary carbon centre, with an ethoxymethyl substituent on the same carbon [1]. Its molecular formula is C₇H₁₃NO₂ (MW 143.18 g/mol), and it carries the canonical SMILES CCOCC(C)(C)N=C=O . The compound belongs to the class of alkoxyalkyl isocyanates—a subset of masked or functionally elaborated isocyanates used as versatile building blocks in medicinal chemistry and organic synthesis . It is supplied commercially by Enamine (product code EN300-4361451) through Sigma-Aldrich at 95% purity, with stocking locations in both the US and Ukraine and a typical lead time of 1–5 days .

Why Generic Isocyanate Substitution Fails for 1-Ethoxy-2-isocyanato-2-methylpropane in Research Procurement


Simple alkyl isocyanates such as tert-butyl isocyanate (CAS 1609-86-5) or isobutyl isocyanate (CAS 1873-29-6) are widely available commodity reagents, but they lack the embedded ether oxygen that distinguishes 1-ethoxy-2-isocyanato-2-methylpropane [1]. This ether functionality increases the hydrogen bond acceptor count from 2 to 3 and raises the topological polar surface area (TPSA) from 29.4 Ų to 38.7 Ų, while simultaneously lowering the computed logP (XLogP3) from 2.0–2.3 to 1.8 [1]. These physicochemical shifts directly affect solubility, passive membrane permeability, and the capacity for secondary interactions during fragment growth or library synthesis . Substituting with a simpler analog therefore alters both the reactivity profile (loss of potential ether-directed coordination or H-bonding) and the drug-likeness parameters of downstream products, undermining reproducibility in medicinal chemistry campaigns where the specific three-dimensional presentation of the ethoxy group is embedded in the design hypothesis.

Quantitative Differentiation Evidence: 1-Ethoxy-2-isocyanato-2-methylpropane vs. Closest Analogs


Hydrogen Bond Acceptor (HBA) Count and Topological Polar Surface Area (TPSA) Comparison

1-Ethoxy-2-isocyanato-2-methylpropane possesses three hydrogen bond acceptors (two from the isocyanate group, one from the ether oxygen) compared with only two HBA in both tert-butyl isocyanate and isobutyl isocyanate, which lack the ether oxygen [1]. This elevates the TPSA from 29.4 Ų (both comparators) to 38.7 Ų for the target compound, an increase of 9.3 Ų (≈32% relative increase) [1]. The additional HBA and TPSA predict enhanced aqueous solubility and altered permeability characteristics, parameters that are critical in fragment-based drug discovery and lead optimization .

Medicinal chemistry Physicochemical property profiling Building block selection

Lipophilicity (XLogP3) Differentiation from Closest Alkyl Isocyanate Analogs

The computed XLogP3 for 1-ethoxy-2-isocyanato-2-methylpropane is 1.8, which is lower than both tert-butyl isocyanate (XLogP3 = 2.0) and isobutyl isocyanate (XLogP3 = 2.3) [1]. The reduction of 0.2–0.5 log units relative to the comparator set is attributable to the ethoxy oxygen, which introduces polarity without adding ionizable functionality . In the context of lead-like chemical space, a logP below 3 is desirable; the target compound achieves a more favorable position than its simpler alkyl counterparts, potentially reducing off-target binding associated with excessive lipophilicity .

Lipophilicity optimization ADME prediction Drug-likeness

Rotatable Bond Count and Conformational Flexibility as Differentiators

The target compound has 4 rotatable bonds, compared with only 1 rotatable bond for tert-butyl isocyanate and 2 for isobutyl isocyanate [1]. This increase reflects the ethoxymethyl side chain, which introduces greater conformational degrees of freedom. While excessive rotatable bonds (typically >10) can penalize oral bioavailability, a count of 4 remains within the optimal range (≤10) and provides a richer conformational landscape for target binding without incurring prohibitive entropic costs [2]. The higher molecular weight (143.18 vs. 99.13 g/mol for both comparators) also places this compound in a different property bin for fragment library design [1].

Conformational entropy Molecular complexity Fragment-based drug design

Fraction of sp3 Carbons (Fsp3) and Implications for Lead-Likeness

The Fsp3 (fraction of sp3-hybridized carbons) for 1-ethoxy-2-isocyanato-2-methylpropane is 0.71 (5 sp3 carbons / 7 total carbons), compared with 1.0 for tert-butyl isocyanate (all sp3) and 0.75 for isobutyl isocyanate [1]. Although tert-butyl isocyanate has a higher Fsp3, it achieves this through a compact, sterically crowded quaternary centre directly adjacent to the isocyanate, which can impede nucleophilic attack . The target compound maintains high sp3 character while inserting a flexible ether linker that separates the quaternary centre from the reactive isocyanate group, potentially offering a more favourable balance between three-dimensionality and reactivity [2]. Fsp3 values ≥0.45 are associated with higher clinical success rates [2].

Fsp3 Lead-likeness 3D complexity Medicinal chemistry design

Procurement-Ready Availability and Sourcing Comparison

1-Ethoxy-2-isocyanato-2-methylpropane is stocked as a catalog item by Enamine (EN300-4361451) and distributed through Sigma-Aldrich at 95% purity, with availability in US and Ukraine warehouses and a lead time of 1–5 days . In contrast, the structurally closest isomer, 1-(1-isocyanatoethoxy)-2-methylpropane, has limited commercial availability and is not listed in major supplier catalogs as a stocked item . For procurement-driven research programmes, the target compound provides a defined, quality-controlled, rapidly accessible entry point into alkoxy-isocyanate chemical space, whereas the isomer requires custom synthesis with associated delays and cost uncertainty.

Chemical procurement Supplier comparison Building block sourcing

Evidence-Backed Application Scenarios for 1-Ethoxy-2-isocyanato-2-methylpropane in Research and Industrial Settings


Medicinal Chemistry: Synthesis of Lead-Like Urea and Carbamate Libraries

The lower XLogP3 (1.8 vs. 2.0–2.3) and higher TPSA (38.7 vs. 29.4 Ų) of 1-ethoxy-2-isocyanato-2-methylpropane, relative to simple alkyl isocyanates, make it a preferred building block for synthesizing compound libraries with improved aqueous solubility profiles . The Fsp3 of 0.71 meets the threshold associated with higher clinical candidate success rates (Fsp3 ≥0.45), and the ethoxy oxygen provides an additional hydrogen bond acceptor that can engage in target interactions, potentially enhancing binding affinity without increasing lipophilicity . This compound is particularly suited for fragment growth strategies where the formation of ureas or carbamates is the intended reaction, and where the three-dimensional presentation of the ethoxy group is design-relevant .

Chemical Biology: Bioconjugation via Isocyanate-Amine Chemistry with Ether-Modulated Reactivity

The ethoxy group embedded in 1-ethoxy-2-isocyanato-2-methylpropane introduces a moderate electron-donating inductive effect via the oxygen atom, which is transmitted through the methylene spacer to the quaternary carbon bearing the isocyanate . This effect may modulate the electrophilicity of the NCO group relative to unsubstituted tert-butyl isocyanate, where the quaternary carbon directly attached to NCO exerts a stronger electron-donating inductive effect that can reduce reactivity . For bioconjugation applications requiring controlled, reproducible isocyanate reactivity toward amine nucleophiles at physiological pH, this modulation may be advantageous, though users should note that direct kinetic comparisons with alkyl isocyanate analogs have not been reported and should be empirically determined for the specific system under investigation.

Polymer and Materials Chemistry: Functional Isocyanate Monomer with Enhanced Solubility

The 32% larger TPSA (38.7 vs. 29.4 Ų) and additional hydrogen bond acceptor of 1-ethoxy-2-isocyanato-2-methylpropane suggest improved compatibility with polar solvents and polymer matrices compared to tert-butyl isocyanate . In polyurethane or polyurea formulations where precise stoichiometric control is required, the compound's distinct molecular weight (143.18 vs. 99.13 g/mol) also provides a different NCO equivalent weight, enabling finer tuning of crosslink density than is achievable with the smaller analog . Its catalog availability at 95% purity from Enamine through Sigma-Aldrich supports reproducible academic and industrial materials research without the need for in-house monomer synthesis .

Rapid Prototyping in Drug Discovery: Streamlined Synthetic Access to sp3-Rich Scaffolds

With a lead time of 1–5 days from EnamineStore and distribution through Sigma-Aldrich, 1-ethoxy-2-isocyanato-2-methylpropane can be procured significantly faster than custom-synthesized structural isomers such as 1-(1-isocyanatoethoxy)-2-methylpropane . Combined with its favourable computed Fsp3 (0.71) and rotatable bond count (4), the compound enables rapid synthesis of sp3-rich urea or carbamate derivatives for hit-to-lead expansion . For medicinal chemistry teams operating under fast-follower or iterative design cycles, this procurement advantage translates directly into competitive research velocity .

Technical Documentation Hub

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